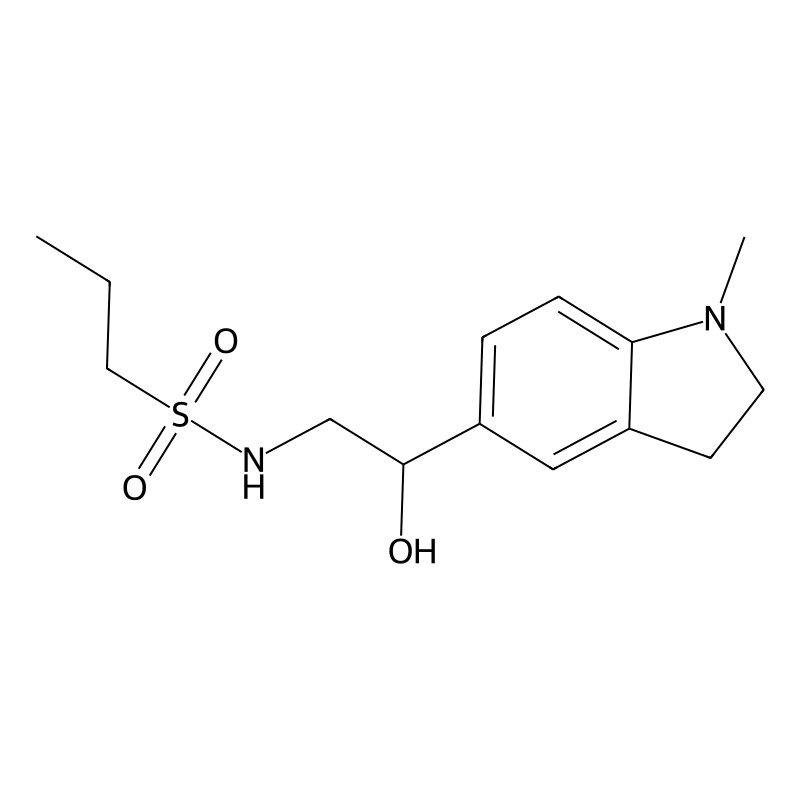N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide, with the CAS number 1705538-52-8, is a chemical compound characterized by its unique structure that includes a sulfonamide functional group. Its molecular formula is and it has a molecular weight of 298.40 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry, particularly as a zwitterionic buffer in biological systems .
- Nucleophilic substitutions: The sulfonamide can act as a leaving group in reactions with nucleophiles.
- Acid-base reactions: The presence of the hydroxyl group allows for protonation and deprotonation, making it useful in buffer solutions.
- Formation of derivatives: The compound can undergo derivatization to create analogs with altered biological activity or solubility profiles.
These reactions can be leveraged to modify the compound for specific applications or to enhance its biological properties.
Research indicates that compounds containing sulfonamide moieties exhibit various biological activities. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide has shown promise in:
- Antimicrobial activity: Sulfonamides are traditionally known for their antibacterial properties, particularly against Gram-positive bacteria.
- Antiviral properties: Some studies suggest potential efficacy against viruses such as HIV and Mycobacterium tuberculosis, making this compound a candidate for further investigation in antiviral drug development .
- Modulation of neurotransmitter receptors: Compounds with similar structures have been explored for their ability to modulate receptors such as AMPA receptors, which are critical in synaptic transmission and plasticity .
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide can be achieved through several methods:
- Condensation reactions: Combining 1-methylindole derivatives with appropriate sulfonyl chlorides under basic conditions.
- Hydroxylation: Introducing the hydroxyl group through oxidation of a suitable precursor.
- Amine coupling: Reacting amines with sulfonamides to form the desired structure.
These methods allow for the production of the compound with varying yields and purities depending on the specific conditions employed.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide has several notable applications:
- Biological buffer: It serves as a zwitterionic buffer in biochemical assays, maintaining pH stability during experiments.
- Pharmaceutical development: Its structural features make it a candidate for drug development targeting bacterial infections and possibly viral pathogens.
- Research tool: Used in studies involving neurotransmitter systems due to its potential effects on receptor modulation.
Interaction studies involving N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide focus on its binding affinity to various biological targets. Preliminary data suggest:
- Binding to enzymes: Investigations into how this compound interacts with enzymes involved in metabolic pathways could reveal its potential as an inhibitor or modulator.
- Receptor interactions: Studies examining its effects on neurotransmitter receptors may provide insights into its role in neurological processes.
These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Emodepside | Contains a sulfonamide moiety | Used primarily as an anthelmintic agent |
| Sulfamethoxazole | A widely used antibiotic sulfonamide | Effective against urinary tract infections |
| Indomethacin | Non-steroidal anti-inflammatory drug | Exhibits anti-inflammatory properties |
| 2,5-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide | Contains fluorinated groups | Potentially enhanced bioactivity due to fluorination |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide stands out due to its specific hydroxyl and indoline components, which may confer unique biological activities not present in other sulfonamides.






